3-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines. . The structure of this compound includes a triazole ring fused with a thiadiazine ring, along with methoxyphenyl and nitrophenyl substituents.
Preparation Methods
The synthesis of 3-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols with appropriate aldehydes or ketones . The reaction conditions often include refluxing in ethanol or other suitable solvents in the presence of a catalytic amount of acid or base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
3-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and methoxyphenyl positions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted triazolothiadiazines and their derivatives.
Scientific Research Applications
3-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects . For example, it may interact with viral proteins to inhibit viral replication or with cancer cell receptors to induce apoptosis .
Comparison with Similar Compounds
Similar compounds to 3-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine include other triazolothiadiazines and triazolothiadiazepines . These compounds share a similar core structure but differ in their substituents and specific biological activities.
Properties
Molecular Formula |
C18H15N5O3S |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C18H15N5O3S/c1-26-15-8-2-12(3-9-15)10-17-19-20-18-22(17)21-16(11-27-18)13-4-6-14(7-5-13)23(24)25/h2-9H,10-11H2,1H3 |
InChI Key |
DKWWDKQTBCTMHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.